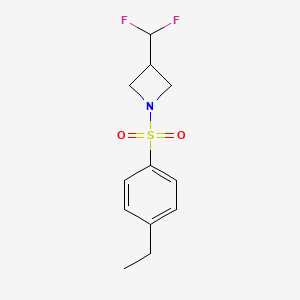

3-(difluoromethyl)-1-(4-ethylbenzenesulfonyl)azetidine

Description

3-(Difluoromethyl)-1-(4-ethylbenzenesulfonyl)azetidine is a fluorinated azetidine derivative featuring a sulfonamide group and a difluoromethyl substituent. The difluoromethyl group (–CF₂H) is strategically incorporated to modulate electronic properties, improve metabolic stability, and influence bioavailability via fluorine’s inductive effects .

This compound’s structural design aligns with trends in medicinal chemistry where fluorination is employed to optimize pharmacokinetic (PK) profiles. For instance, fluorine atoms reduce basicity of adjacent amines, enhancing membrane permeability and reducing first-pass metabolism .

Properties

IUPAC Name |

3-(difluoromethyl)-1-(4-ethylphenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO2S/c1-2-9-3-5-11(6-4-9)18(16,17)15-7-10(8-15)12(13)14/h3-6,10,12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQDANTUELVGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-(4-ethylbenzenesulfonyl)azetidine involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzyme active sites, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between 3-(difluoromethyl)-1-(4-ethylbenzenesulfonyl)azetidine and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Impact |

|---|---|---|---|---|

| This compound | C₁₂H₁₄F₂NO₂S | 297.31 g/mol | 4-Ethylbenzenesulfonyl, difluoromethyl | Enhanced lipophilicity; metabolic stability |

| BK63597 (3-(difluoromethyl)-1-[(3,5-difluorophenyl)methanesulfonyl]azetidine) | C₁₁H₁₁F₄NO₂S | 297.27 g/mol | (3,5-Difluorophenyl)methanesulfonyl | Increased electronegativity; potential for π-π interactions |

| 3-(Difluoromethyl)azetidine hydrochloride | C₄H₇F₂N·HCl | 155.57 g/mol | Unsubstituted azetidine; hydrochloride salt | Reduced steric bulk; higher solubility |

| Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate | C₁₂H₁₂ClNO₄S | 301.75 g/mol | Chlorosulfonyl, benzyl carboxylate | Reactive sulfonyl chloride; versatile for derivatization |

Substituent-Driven Functional Differences

Sulfonyl Group Variations

- This group may also engage in hydrophobic interactions with target proteins .

- The meta-fluorine positions may also influence conformational flexibility .

Fluorination Patterns

- Difluoromethyl (–CF₂H): This group balances metabolic stability and electronic effects. The C–F bonds resist oxidative metabolism, while the –CF₂H moiety introduces a dipole moment that can stabilize transition states in enzyme inhibition .

- The target compound’s –CF₂H may offer a favorable compromise between stability and solubility .

Azetidine Core Modifications

- Unsubstituted Azetidine (e.g., 3-(difluoromethyl)azetidine hydrochloride): Lacking bulky sulfonamide groups, this derivative exhibits higher solubility but reduced target specificity. The hydrochloride salt further enhances aqueous solubility for formulation .

- Chlorosulfonyl Derivatives (e.g., benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate): The chlorosulfonyl group enables covalent modification of biological targets or further synthetic elaboration, though it introduces reactivity that may limit in vivo stability .

Research Findings and Therapeutic Implications

While explicit data on the target compound are absent in the evidence, trends from fluorinated pharmaceuticals suggest:

- Bioavailability: Fluorination typically improves oral bioavailability by reducing basicity and enhancing passive diffusion .

- Metabolic Stability: The difluoromethyl group likely shields the azetidine ring from cytochrome P450-mediated oxidation, extending half-life compared to non-fluorinated analogs .

- Target Engagement: Sulfonamide-containing azetidines are explored in kinase inhibitors and GPCR modulators, where the sulfonyl group participates in hydrogen bonding with catalytic residues .

Biological Activity

3-(Difluoromethyl)-1-(4-ethylbenzenesulfonyl)azetidine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a difluoromethyl group and a benzenesulfonyl moiety attached to an azetidine ring. The unique combination of these functional groups contributes to its biological properties.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may exhibit inhibitory effects on specific kinases and other signaling molecules, which can lead to altered cellular functions.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been tested against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, demonstrating significant cytotoxic effects at certain concentrations.

- Antimicrobial Properties : Some studies suggest that the compound may possess antimicrobial activity against specific bacterial strains, although further research is needed to confirm these effects and elucidate the mechanisms involved.

Case Studies

-

In Vitro Anticancer Study :

- Cell Lines Used : MDA-MB-231 and A549

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by analysis using flow cytometry and Western blotting to assess apoptosis markers.

- Results : Significant increases in cleaved PARP levels were observed, indicating activation of apoptotic pathways.

-

Antimicrobial Activity Testing :

- Pathogens Tested : Staphylococcus aureus and Escherichia coli

- Methodology : Disk diffusion method was employed to evaluate the inhibition zones.

- Results : The compound showed moderate activity against Staphylococcus aureus but limited effects on Escherichia coli.

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Pathogen | Concentration Tested | Effect Observed |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 10 µM | Induction of apoptosis |

| Anticancer | A549 | 20 µM | Increased cleaved PARP levels |

| Antimicrobial | Staphylococcus aureus | 100 µg | Moderate inhibition zone observed |

| Antimicrobial | Escherichia coli | 100 µg | Limited inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(difluoromethyl)-1-(4-ethylbenzenesulfonyl)azetidine, and how can intermediates like 3-(difluoromethyl)azetidine hydrochloride be optimized for yield?

- Methodology : The synthesis typically involves nucleophilic substitution or sulfonation reactions. For example, 3-(difluoromethyl)azetidine hydrochloride (CAS: 1354792-76-9) serves as a key intermediate, which can undergo sulfonation with 4-ethylbenzenesulfonyl chloride under controlled conditions (e.g., inert atmosphere, 0–5°C). Yield optimization requires monitoring reaction kinetics via HPLC (using sodium 1-octanesulfonate-based mobile phases, pH 4.6) and adjusting stoichiometric ratios of the sulfonylating agent .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Use -NMR to confirm the difluoromethyl group’s chemical environment (δ ~ -100 to -120 ppm).

- X-ray crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to resolve the azetidine ring conformation and sulfonyl group geometry, as demonstrated in similar azetidine derivatives .

Q. What analytical techniques are suitable for assessing purity, and how can HPLC methods be adapted for this compound?

- Methodology : Reverse-phase HPLC with a C18 column and a mobile phase of methanol/sodium 1-octanesulfonate buffer (65:35, pH 4.6) is effective. System suitability tests should include resolution factors >2.0 between the target compound and potential byproducts like unreacted sulfonyl chloride or hydrolyzed derivatives .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of sulfonation on the azetidine ring?

- Methodology : Computational modeling (DFT) can predict electron density distribution on the azetidine nitrogen to guide solvent selection. Polar aprotic solvents (e.g., DMF) favor sulfonation at the nitrogen due to enhanced nucleophilicity, while non-polar solvents may lead to side reactions at the difluoromethyl group. Experimental validation involves comparing -NMR spectra of products synthesized in DMF vs. THF .

Q. What strategies resolve contradictions in reported stability data under varying pH conditions?

- Methodology : Conduct accelerated degradation studies (40°C/75% RH) across pH 1–10. Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonamide or azetidine ring-opening). Stability-indicating assays should employ the HPLC method from , with forced degradation samples showing no co-elution peaks .

Q. How can researchers design enantioselective syntheses for chiral derivatives of this compound?

- Methodology : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during azetidine ring formation or employ asymmetric catalysis (e.g., palladium-catalyzed cross-coupling). Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients can separate enantiomers, while circular dichroism (CD) confirms absolute configuration .

Q. What mechanistic insights explain discrepancies in catalytic vs. stoichiometric sulfonation efficiency?

- Methodology : Kinetic isotope effect (KIE) studies using deuterated azetidine intermediates can differentiate between concerted and stepwise mechanisms. Compare Hammett plots for electron-rich vs. electron-poor sulfonylating agents to elucidate electronic effects on reaction rate .

Data Analysis & Troubleshooting

Q. How should researchers address inconsistencies in -NMR chemical shifts across different batches?

- Methodology : Batch-to-batch variability may arise from residual solvents (e.g., DMSO-d) affecting fluorine shielding. Standardize sample preparation (e.g., lyophilization to remove solvents) and reference shifts to internal standards like trifluoroacetic acid (TFA) .

Q. What computational tools are recommended for predicting metabolic stability of this compound in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.